molecular formula C9H10BNO3 B13992824 (6-methoxy-1H-indol-2-yl)boronic acid

(6-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B13992824
M. Wt: 190.99 g/mol
InChI Key: AKFOCTPNTLMYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a boronic acid group in the compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-methoxyindole using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols and Ketones: Formed in oxidation reactions.

    Borane Derivatives: Formed in reduction reactions.

Scientific Research Applications

(6-methoxy-1H-indol-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and biological activity. The boronic acid group also makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(6-methoxy-1H-indol-2-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11-13H,1H3

InChI Key

AKFOCTPNTLMYPT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.